1,1,1-trifluoro-N-methyl-N-(2-nitrobenzyl)methanamine
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Overview
Description
1,1,1-Trifluoro-N-methyl-N-(2-nitrobenzyl)methanamine is a chemical compound characterized by the presence of trifluoromethyl and nitrobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-methyl-N-(2-nitrobenzyl)methanamine typically involves the reaction of 1,1,1-trifluoroacetone with N-methyl-2-nitrobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-N-methyl-N-(2-nitrobenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of 1,1,1-trifluoro-N-methyl-N-(2-aminobenzyl)methanamine.
Reduction: Formation of N-methyl-N-(2-nitrobenzyl)methanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-N-methyl-N-(2-nitrobenzyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-N-methyl-N-(2-nitrobenzyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrobenzyl group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-N-methyl-N-(2-aminobenzyl)methanamine
- N-methyl-N-(2-nitrobenzyl)methanamine
- 1,1,1-Trifluoro-N,N-bis(2-methoxyethyl)methanesulfonamide
Uniqueness
1,1,1-Trifluoro-N-methyl-N-(2-nitrobenzyl)methanamine is unique due to the combination of its trifluoromethyl and nitrobenzyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C9H9F3N2O2 |
---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-methyl-N-[(2-nitrophenyl)methyl]methanamine |
InChI |
InChI=1S/C9H9F3N2O2/c1-13(9(10,11)12)6-7-4-2-3-5-8(7)14(15)16/h2-5H,6H2,1H3 |
InChI Key |
BXIBRCIFOKXFKW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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